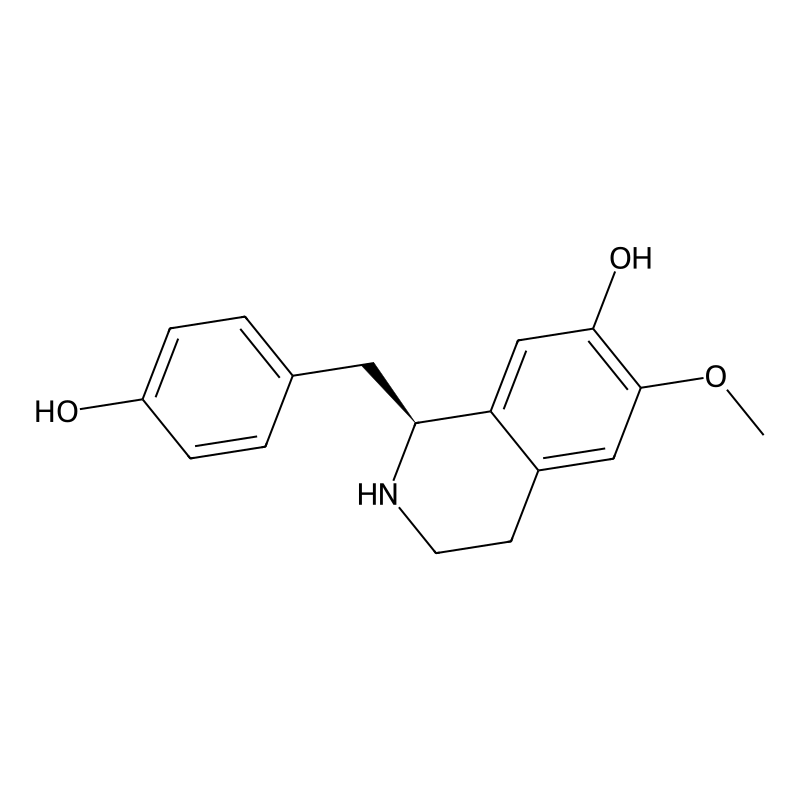Coclaurine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Antibacterial Activity
Studies have shown that coclaurine exhibits antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. This opens avenues for exploring its potential as a natural alternative to conventional antibiotics, particularly in the fight against antibiotic-resistant bacteria.
Anti-inflammatory Effects
Research suggests that coclaurine might possess anti-inflammatory properties. Studies have demonstrated its ability to suppress the production of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-induced macrophages []. These findings warrant further investigation of its potential role in managing inflammatory conditions like arthritis and inflammatory bowel disease.
Neuroprotective Potential
Preliminary research indicates that coclaurine might offer neuroprotective benefits. Studies have reported its ability to protect against neuronal cell death induced by various neurotoxins, including glutamate and β-amyloid []. This suggests its potential application in neurodegenerative diseases like Alzheimer's and Parkinson's disease, although significant further research is needed.
Additional Areas of Exploration
Beyond the areas mentioned above, coclaurine is being investigated for its potential applications in various other areas, including:
Coclaurine is a naturally occurring alkaloid classified as a tetrahydroisoquinoline. Its molecular formula is C₁₇H₁₉N₁O₃, and it has been isolated from various plant sources, including Nelumbo nucifera (lotus), Sarcopetalum harveyanum, and Ocotea duckei . Coclaurine exhibits structural features that enable it to function as a nicotinic acetylcholine receptor antagonist, which suggests potential implications in neuropharmacology .
Coclaurine acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) []. These receptors are ligand-gated ion channels in the nervous system. When acetylcholine binds to nAChRs, it triggers the opening of ion channels, allowing nerve impulses to be transmitted. Coclaurine competes with acetylcholine for binding sites on the receptor, thereby inhibiting nerve impulse transmission [].
The primary biosynthetic pathway of coclaurine involves the conversion of tyrosine to (S)-norcoclaurine via a Pictet–Spengler reaction catalyzed by norcoclaurine synthase. This reaction is critical in the formation of the phenethylamine portion of coclaurine . Additionally, coclaurine can undergo methylation through the action of coclaurine N-methyltransferase, leading to the formation of N-methylcoclaurine .
Key Reactions:- Biosynthesis:
Coclaurine exhibits several biological activities, primarily related to its role as a nicotinic acetylcholine receptor antagonist. This property may contribute to its potential therapeutic effects in neurological disorders. Studies have indicated that coclaurine possesses antioxidant activity and may influence neurotransmitter systems, although further research is needed to fully elucidate its pharmacological profile .
Coclaurine has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity as a receptor antagonist, it may serve as a lead compound for developing drugs targeting neurological conditions.
- Research: Used in studies exploring alkaloid biosynthesis and enzyme mechanisms .
- Natural Products: Investigated for its antioxidant properties and possible health benefits derived from plant sources.
Research into coclaurine's interactions primarily focuses on its role as a substrate for coclaurine N-methyltransferase. Studies have shown that this enzyme can accommodate both enantiomers of coclaurine, indicating its versatility in biochemical pathways . Additionally, interaction studies with other substrates have provided insights into the enzyme's specificity and catalytic mechanisms.
Coclaurine shares structural similarities with several other alkaloids. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Coclaurine | Tetrahydroisoquinoline | Nicotinic acetylcholine antagonist | Precursor to other alkaloids |
| Norcoclaurine | Tetrahydroisoquinoline | Precursor in biosynthesis | Lacks methyl group |
| Berberine | Isoquinoline | Antimicrobial, anti-inflammatory | More extensive pharmacological profile |
| Tetrandrine | Bisbenzylisoquinoline | Antihypertensive | Dimerization product of coclaurine |
Coclaurine's unique position as a precursor in alkaloid biosynthesis and its specific receptor interactions differentiate it from similar compounds, making it an interesting subject for further research and potential therapeutic applications .








